5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Overview
Description
“5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” is a chemical compound with the CAS Number: 1177328-36-7 . It has a molecular weight of 311.84 . The IUPAC name for this compound is N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]amine .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H18ClN3OS/c1-10-11(15)2-3-12-13(10)17-14(20-12)16-4-5-18-6-8-19-9-7-18/h2-3H,4-9H2,1H3,(H,16,17) .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel compounds utilizing 5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine as a precursor or a component in the chemical structure has demonstrated significant potential in antimicrobial activities. One study focuses on the synthesis of derivatives and their testing against various microbial strains, indicating the chemical's role in developing new antimicrobial agents. The derivatives showed good to moderate activities, highlighting the compound's relevance in pharmacology and medicinal chemistry for targeting infectious diseases (Bektaş et al., 2007).
Antiproliferative and DNA Protective Abilities
Another significant application is in the field of oncology, where derivatives of this compound have been synthesized to explore their antiproliferative properties against cancer cell lines. Certain compounds have demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains. These findings suggest a potential for these compounds in chemotherapy, possibly in combination with existing drugs to enhance therapy efficacy with reduced cytotoxicity against healthy cells (Gür et al., 2020).
Development of Novel Heterocyclic Compounds
The versatility of this compound in synthesizing diverse heterocyclic compounds is noteworthy. Research has focused on creating new derivatives with potential biological activities, such as anticancer, antimicrobial, and DNA interaction properties. These efforts contribute to the broader chemical and pharmacological research aiming to identify new therapeutic agents with optimized efficacy and reduced side effects for various diseases (Karimian et al., 2017).
Properties
IUPAC Name |
5-chloro-4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-10-11(15)2-3-12-13(10)17-14(20-12)16-4-5-18-6-8-19-9-7-18/h2-3H,4-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHTDKDMRWGRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCCN3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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